molecular formula C19H20N2O6S B11165820 N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11165820
M. Wt: 404.4 g/mol
InChI Key: AONDQUJPOWLYRN-UHFFFAOYSA-N
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Description

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a sulfamoyl group, and a tetrahydrofuran moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the sulfamoyl group, and the attachment of the tetrahydrofuran moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the benzodioxole ring and the tetrahydrofuran moiety in the same molecule makes it unique compared to other compounds with only one of these features. This combination of structural elements can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H20N2O6S/c22-19(13-3-8-17-18(10-13)27-12-26-17)21-14-4-6-16(7-5-14)28(23,24)20-11-15-2-1-9-25-15/h3-8,10,15,20H,1-2,9,11-12H2,(H,21,22)

InChI Key

AONDQUJPOWLYRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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